3-Chloro-2-formyl-4-methylphenylboronic acid pinacol ester
Overview
Description
3-Chloro-2-formyl-4-methylphenylboronic acid pinacol ester is a chemical compound with the CAS Number: 2121513-75-3 . It has a molecular weight of 280.56 and its IUPAC name is 2-chloro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18BClO3/c1-9-6-7-11(10(8-17)12(9)16)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 .Chemical Reactions Analysis
The compound has been used in catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Physical and Chemical Properties Analysis
The compound has a molecular weight of 280.56 . It is stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis of Organic Compounds : Arylboronic esters, including the pinacol ester derivatives, are frequently used in organic synthesis. They are crucial in Suzuki-Miyaura cross-coupling reactions, a widely-used method for forming carbon-carbon bonds (Shoji et al., 2017).
Phosphorescent Properties : Interestingly, some simple arylboronic esters exhibit phosphorescence at room temperature. This unique property challenges the conventional understanding of phosphorescent organic molecules, which are generally thought to require heavy atoms or carbonyl groups (Shoji et al., 2017).
Polymer Synthesis : Arylboronic acid esters are integral in synthesizing poly(ester-amide)s, which have potential as hydrogen peroxide-responsive delivery vehicles. This showcases their role in developing responsive and functional materials (Cui et al., 2017).
Boron Chemistry Research : The study of boronic esters extends to exploring their solubility in organic solvents, which is crucial for their application in various chemical reactions and processes (Leszczyński et al., 2020).
Chemical Analysis and Detection : Boronic esters are also studied in the context of analytical chemistry. For example, the determination of methylboronic acid in certain formulations involves the use of pinacol boronate esters in a gas chromatographic method (Both et al., 1991).
Stability and Hydrolysis : The stability of phenylboronic pinacol esters, including their susceptibility to hydrolysis at physiological pH, is a subject of research. This is especially relevant for their potential use in pharmacological applications (Achilli et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-Chloro-2-formyl-4-methylphenylboronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the compound, which is formally nucleophilic, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon–carbon bonds, a fundamental process in organic synthesis .
Pharmacokinetics
It’s known that the compound is only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be significantly influenced by these factors .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds . The compound’s role in this reaction contributes to its utility as a reagent in organic synthesis .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . As mentioned, the rate of hydrolysis is considerably accelerated at physiological pH . Additionally, the compound is stored at a temperature of 2-8°C, suggesting that temperature could also influence its stability .
Properties
IUPAC Name |
2-chloro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BClO3/c1-9-6-7-11(10(8-17)12(9)16)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBVRNAYJYVEDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)Cl)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801134355 | |
Record name | Benzaldehyde, 2-chloro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801134355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-75-3 | |
Record name | Benzaldehyde, 2-chloro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 2-chloro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801134355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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